3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid
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Overview
Description
3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid is an organic compound with the molecular formula C14H19NO4. It is a derivative of propanoic acid where the amino group is protected by a tert-butoxycarbonyl group, and the phenyl group is attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Formation of the Propanoic Acid Derivative: The protected amino group is then reacted with a propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trifluoroacetic acid or hydrochloric acid are employed to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid involves its role as a protecting group for amino acids and peptides. The tert-butoxycarbonyl group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
Comparison with Similar Compounds
Similar Compounds
3-((Tert-butoxycarbonyl)amino)propanoic acid: Similar in structure but lacks the phenyl group.
3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid: Contains a methyl group instead of a phenyl group.
3-((Tert-butoxycarbonyl)(ethyl)amino)propanoic acid: Contains an ethyl group instead of a phenyl group.
Uniqueness
3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid is unique due to the presence of the phenyl group, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in the synthesis of aromatic peptides and other complex organic structures.
Biological Activity
3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid, often referred to as Boc-phenyl-alanine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a phenyl group attached to the propanoic acid backbone. This structure is notable for its potential interactions with various biological targets, particularly in pharmacology.
Property | Details |
---|---|
Molecular Formula | C13H17NO4 |
Molecular Weight | 249.28 g/mol |
Functional Groups | Amine, Carboxylic Acid, Aromatic |
Solubility | Soluble in organic solvents |
Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:
- Anticancer Properties : The presence of the phenyl group suggests potential interactions with enzymes or receptors involved in cancer pathways. Studies have shown that derivatives can inhibit specific cancer cell lines by inducing apoptosis or disrupting mitotic processes .
- Neurotransmitter Modulation : Given its relation to tyrosine derivatives, this compound may influence biochemical pathways involving neurotransmitters such as dopamine and norepinephrine.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which may be attributed to their ability to modulate immune responses.
Case Studies
- Inhibition of Cancer Cell Growth
- Neuroprotective Effects
- Antimicrobial Activity
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Protection of Amino Group : The amino group is protected using a Boc anhydride.
- Formation of Propanoic Acid Backbone : The propanoic acid is synthesized through standard organic reactions.
- Coupling Reaction : The protected amino acid is coupled with the phenyl group under appropriate conditions.
This multi-step synthesis allows for the introduction of various functional groups, making it versatile for further modifications.
Properties
CAS No. |
121494-14-2 |
---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(10-9-12(16)17)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) |
InChI Key |
YSMMPLIVJMNIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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